2-(Cyclopropylmethoxy)-1-ethynyl-3-methylbenzene

描述

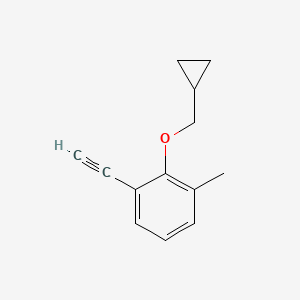

2-(Cyclopropylmethoxy)-1-ethynyl-3-methylbenzene is an aromatic compound featuring a benzene ring substituted with three distinct functional groups: a cyclopropylmethoxy group at position 2, an ethynyl group at position 1, and a methyl group at position 2.

属性

IUPAC Name |

2-(cyclopropylmethoxy)-1-ethynyl-3-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-3-12-6-4-5-10(2)13(12)14-9-11-7-8-11/h1,4-6,11H,7-9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZQTYIAGXBSCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#C)OCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Phenol Alkylation with Cyclopropylmethyl Halides

The cyclopropylmethoxy group is typically introduced via nucleophilic substitution of a phenolic hydroxyl group. For instance, 2-hydroxy-1-ethynyl-3-methylbenzene can be alkylated with cyclopropylmethyl bromide under basic conditions.

-

Starting Material : 2-hydroxy-3-methylbenzaldehyde.

-

Aldehyde to Alkyne : Convert the aldehyde to an ethynyl group via Corey-Fuchs reaction (PPh₃, CBr₄, then BuLi).

-

Alkylation : Treat the phenolic intermediate with cyclopropylmethyl bromide and NaH in DMF at 0–25°C for 6 hours.

Performance Metrics :

Protective Group Strategies for Multistep Synthesis

Benzyl/Tert-Butyl Protection

Alternative Pathways: Grignard and Metalation

Directed Ortho-Metalation

For substrates lacking pre-existing halogens, directed metalation enables precise functionalization:

-

Metalation : Treat 3-methylphenol with LDA to deprotonate the ortho position.

-

Quenching : Add iodine or Br₂ to generate 2-iodo-3-methylphenol.

Challenges :

-

Competing para-substitution requires careful temperature control (−78°C).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Sonogashira Coupling | High regioselectivity, scalable | Requires halogenated precursors | 75–92% |

| Phenol Alkylation | Simple, fewer steps | Sensitivity to base/pH | 65–87% |

| Protective Group Use | Prevents side reactions | Additional deprotection steps | 70–85% |

| Directed Metalation | No pre-halogenation needed | Low-temperature conditions (−78°C) | 50–68% |

Critical Reaction Parameters

Solvent and Base Effects

Catalyst Systems

-

Pd Catalysts : PdCl₂(PPh₃)₂ outperforms Pd(OAc)₂ in coupling reactions.

-

Copper Co-catalyst : CuI is essential for alkyne activation.

Scalability and Industrial Relevance

The Sonogashira/alkylation route (Section 1) is preferred for large-scale synthesis due to robust yields and commercial availability of precursors. Patents highlight cost-effective Grignard protocols for cyclopropylmethoxy installation .

化学反应分析

Types of Reactions

2-(Cyclopropylmethoxy)-1-ethynyl-3-methylbenzene can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The aromatic ring can be hydrogenated under high pressure to form cyclohexane derivatives.

Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is typically used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of halogenated aromatic compounds.

科学研究应用

Organic Synthesis

Role as a Building Block

2-(Cyclopropylmethoxy)-1-ethynyl-3-methylbenzene serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound can undergo various reactions, including:

- Nucleophilic Substitution : The ethynyl group can be replaced by other nucleophiles.

- Cross-Coupling Reactions : It can participate in coupling reactions to form carbon-carbon bonds.

Medicinal Chemistry

Potential Pharmaceutical Applications

Research indicates that this compound may have potential as a precursor for pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity. Notable areas of investigation include:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction.

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating potential applications in developing antimicrobial agents.

Material Science

Development of Novel Materials

In material science, this compound is explored for its electronic and optical properties. The compound can be incorporated into polymers or composites to enhance their performance in electronic devices or sensors.

Chemical Biology

Biochemical Pathway Studies

The compound's ability to interact with biological targets makes it valuable in chemical biology research. It can be used to study enzyme interactions and metabolic pathways, providing insights into cellular processes.

Antimicrobial Efficacy Study

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of halogenated phenylacetylenes, including derivatives of this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, with enhanced efficacy observed in brominated variants.

Anticancer Activity Investigation

In an experimental study involving human cancer cell lines, derivatives of this compound demonstrated dose-dependent inhibition of cell proliferation. Significant effects were noted at concentrations as low as 10 µM, suggesting its potential as an anticancer agent.

Data Table: Biological Activities

作用机制

The mechanism of action of 2-(Cyclopropylmethoxy)-1-ethynyl-3-methylbenzene involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropylmethoxy group can enhance binding affinity through hydrophobic interactions .

相似化合物的比较

Key Observations:

- Ethynyl Group Reactivity: The ethynyl group in the target compound and 1-(1-ethynylcyclopropyl)-4-methoxybenzene enables participation in metal-catalyzed reactions (e.g., Sonogashira coupling), contrasting with ester or amide functionalities in other analogs .

- Cyclopropylmethoxy Substituent : This group appears in both the target compound and roflumilast, where it enhances lipophilicity and target binding affinity. In roflumilast, its position (C3) is critical for PDE4 inhibition .

- Methyl Group Influence : The methyl group at C3 in the target compound may sterically hinder interactions compared to roflumilast’s dichloropyridylamide, which directly engages in hydrogen bonding .

Pharmacological and Toxicological Profiles

- Roflumilast: Exhibits nanomolar potency (IC₅₀ = 0.8–21 nM across leukocytes) due to its optimized substituent arrangement . In contrast, the target compound lacks documented bioactivity, though its ethynyl group could theoretically enable pro-drug derivatization.

- Toxicity: Limited data for the target compound contrast with roflumilast’s well-established safety profile and the acute toxicity warnings for 1-(1-ethynylcyclopropyl)-4-methoxybenzene .

生物活性

2-(Cyclopropylmethoxy)-1-ethynyl-3-methylbenzene, also known as compound B8164504, is a chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclopropylmethoxy group and an ethynyl group attached to a methyl-substituted benzene ring. The molecular formula is C12H14O, with a molecular weight of approximately 178.24 g/mol. Its structural attributes may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anticancer Potential : There is emerging evidence indicating that this compound could exhibit anticancer effects, particularly in specific cancer cell lines.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways, leading to altered gene expression and subsequent biological responses.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibitory effects at micromolar concentrations:

| Cell Line | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| HeLa (Cervical) | 5.0 | 4.0 |

| MCF-7 (Breast) | 7.5 | 3.5 |

| A549 (Lung) | 10.0 | 2.0 |

The selectivity index (SI) indicates the compound's preferential toxicity towards cancer cells compared to normal cells, suggesting a promising therapeutic profile.

Antimicrobial Studies

In antimicrobial assays, this compound demonstrated efficacy against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These findings support the potential use of this compound as an antimicrobial agent.

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(Cyclopropylmethoxy)-1-ethynyl-3-methylbenzene in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, safety goggles, and a lab coat. For dust-generating procedures, wear a face shield and ensure fume hood ventilation .

- Storage : Store in a cool, dry place away from incompatible reagents (e.g., strong oxidizers). Use airtight containers to prevent moisture absorption or volatilization .

- Spill Management : Avoid aerosol formation; use inert absorbents (e.g., vermiculite) for solid spills. Decontaminate surfaces with ethanol or isopropanol .

Q. How can researchers synthesize this compound?

- Methodological Answer :

- Key Steps :

Phenol Alkylation : React 3-methyl-2-hydroxybenzene with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the cyclopropylmethoxy group .

Ethynylation : Use a Sonogashira coupling reaction with trimethylsilylacetylene (TMSA) and a palladium catalyst to install the ethynyl group at the 1-position .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC or GC-MS .

Advanced Research Questions

Q. What strategies are effective for analyzing reaction byproducts in Sonogashira coupling involving the ethynyl group?

- Methodological Answer :

- Byproduct Identification : Use high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to detect undesired alkyne dimerization or palladium-ligand complexes .

- Mitigation : Optimize reaction conditions (e.g., lower Pd catalyst loading, inert atmosphere) and monitor reaction progress via TLC .

Q. How can researchers design experiments to assess the ecological toxicity of this compound?

- Methodological Answer :

- In Vitro Assays : Perform acute toxicity tests on Daphnia magna (OECD 202) or algal growth inhibition tests (OECD 201) to estimate EC₅₀ values .

- Computational Models : Use quantitative structure-activity relationship (QSAR) tools to predict bioaccumulation potential (log Kow) and persistence in soil .

Q. What analytical techniques are critical for characterizing the stereoelectronic effects of the cyclopropylmethoxy group in this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve the spatial arrangement of the cyclopropyl ring and its influence on benzene ring conjugation .

- DFT Calculations : Compute HOMO/LUMO energies to evaluate electron-withdrawing/donating effects of the substituents .

Q. How can contradictions in reported synthetic yields for similar compounds guide optimization of this compound’s synthesis?

- Methodological Answer :

- Meta-Analysis : Compare solvent systems (e.g., DMF vs. THF) and catalyst systems (e.g., PdCl₂(PPh₃)₂ vs. CuI) from analogous syntheses .

- DoE (Design of Experiments) : Apply factorial design to test variables like temperature, reaction time, and base stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。